2-Methylhexane

Fuel Additives Octane Rating Gasoline Blending

2-Methylhexane bridges the reactivity gap between linear n-heptane and highly branched heptane isomers. With a well-characterized RON of 42, a DCN of 38, and a ZSM-5 diffusion coefficient two orders of magnitude lower than n-heptane, it is an essential model compound for gasoline surrogate formulation, shape-selective zeolite catalysis studies, and low-temperature oxidation mechanism validation—including the third O₂ addition pathway critical to HCCI/RCCI combustion modeling.

Molecular Formula C7H16
CH3CH(CH3)(CH2)3CH3
C7H16
Molecular Weight 100.2 g/mol
CAS No. 591-76-4
Cat. No. B165397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylhexane
CAS591-76-4
SynonymsHeptanes
Isoheptanes
Molecular FormulaC7H16
CH3CH(CH3)(CH2)3CH3
C7H16
Molecular Weight100.2 g/mol
Structural Identifiers
SMILESCCCCC(C)C
InChIInChI=1S/C7H16/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3
InChIKeyGXDHCNNESPLIKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.53e-05 M
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylhexane (CAS 591-76-4) Properties and Procurement Considerations


2-Methylhexane (C7H16, also known as isoheptane) is a branched alkane that is an isomer of n-heptane. It is a colorless, volatile liquid with a characteristic hydrocarbon odor . As a C7 isomer with a single methyl branch at the 2-position, it serves as a model compound for iso-alkanes in combustion studies, catalytic cracking, and fuel property research [1][2].

Why 2-Methylhexane Cannot Be Simply Substituted with n-Heptane or Other C7 Isomers


While 2-methylhexane shares the same molecular formula (C7H16) with n-heptane and other branched isomers, substitution without verification introduces significant performance deviations in fuel applications, catalytic processes, and thermodynamic modeling. The position and number of methyl branches dramatically alter octane numbers, autoignition kinetics, diffusion characteristics in zeolites, and oxidation pathways [1][2]. The following evidence demonstrates that 2-methylhexane occupies a distinct middle ground between highly branched and linear heptanes, making it uniquely suitable for specific research and industrial applications.

Quantitative Differentiation of 2-Methylhexane Versus Comparators: A Procurement-Focused Evidence Guide


Octane Number: 2-Methylhexane Provides a Quantifiable Knock Resistance Advantage Over n-Heptane

In fuel applications, 2-methylhexane exhibits a drastically higher octane number compared to n-heptane, the reference zero-point for the octane scale. While n-heptane has both Research Octane Number (RON) and Motor Octane Number (MON) of 0, 2-methylhexane possesses a RON of 42 and a MON of 46 [1][2]. This represents a large relative increase in antiknock performance with negligible liquid yield loss in refining processes. When compared to 3-methylhexane, 2-methylhexane has a lower octane rating, offering a more moderate option for blending studies.

Fuel Additives Octane Rating Gasoline Blending Antiknock Performance

Autoignition Reactivity: 2-Methylhexane is Less Reactive than n-Heptane Under Autoignition Conditions

Under autoignition conditions, 2-methylhexane is demonstrably less reactive than n-heptane. This difference is attributed to depressed RO2 isomerization at low temperatures and the production of unreactive resonantly stabilized allyl radicals at high temperatures [1]. Unpublished NREL IQT test data confirms that 2-methylalkanes, including 2-methylhexane, are slower to ignite than n-alkanes of the same chain length [1]. The derived cetane number (DCN) for 2-methylhexane is 38, compared to 56 for n-heptane [2].

Combustion Kinetics Fuel Ignition Surrogate Fuels Chemical Kinetics

Zeolitic Diffusivity: 2-Methylhexane Exhibits Significantly Lower Diffusion Coefficients than n-Heptane in ZSM-5

In ZSM-5 zeolite straight channels, 2-methylhexane demonstrates dramatically lower diffusion coefficients compared to n-heptane. At 207°C, the upper bound diffusion coefficient for 2-methylhexane is 1.1 × 10⁻¹⁰ m²/s, whereas n-heptane exhibits a value of 4.3 × 10⁻⁸ m²/s, a difference of over two orders of magnitude [1]. This marked reduction in diffusivity is due to the methyl branch, which hinders passage through the zeolite pore structure.

Zeolite Catalysis Diffusion Molecular Sieves Petrochemical Processing

Low-Temperature Oxidation: 2-Methylhexane Undergoes a Third O2 Addition Process Promoting Auto-Ignition

In low-temperature oxidation studies, 2-methylhexane exhibits a distinct third O2 addition process that promotes auto-ignition at low temperatures. This pathway leads to the formation of C7H14O5 (keto-dihydroperoxide and dihydroperoxy cyclic ether) and C7H12O4 (diketo-hydroperoxide and keto-hydroperoxy cyclic ether) species [1]. The presence of this third O2 addition pathway is a key differentiator in the low-temperature oxidation chemistry of 2-methylhexane compared to other heptane isomers, and it is not observed to the same extent in n-heptane oxidation under similar conditions.

Low-Temperature Combustion Auto-Oxidation Kinetic Modeling Fuel Chemistry

Thermodynamic Stability: 2-Methylhexane is Thermodynamically More Stable than n-Heptane but Less Stable than 3-Methylhexane

The relative experimental enthalpy at 298.15 K, a measure of thermodynamic stability, places 2-methylhexane as more stable than n-heptane but less stable than 3-methylhexane. Using 2-methylhexane as the reference (0.0 kJ/mol), the relative enthalpy of n-heptane is +7.2 kJ/mol, while 3-methylhexane is +2.7 kJ/mol [1]. This indicates that branching at the 2-position provides a significant stabilization effect over the linear alkane, but the 3-position provides slightly less additional stabilization.

Thermochemistry Isomer Stability Computational Chemistry Enthalpy of Formation

Optimal Application Scenarios for 2-Methylhexane Based on Verified Differential Performance


Surrogate Fuel Formulation for Gasoline Combustion Research

2-Methylhexane is an essential component in gasoline surrogate mixtures due to its quantifiable intermediate octane number (RON=42, MON=46) and distinct autoignition behavior (DCN=38) compared to n-heptane (RON/MON=0, DCN=56) and highly branched isomers [1]. Its inclusion allows researchers to tune the overall reactivity of a surrogate fuel to match target gasoline properties accurately, enabling more realistic kinetic modeling and engine testing.

Shape-Selective Catalysis and Zeolite Diffusion Studies

The dramatically lower diffusion coefficient of 2-methylhexane in ZSM-5 zeolites (1.1 × 10⁻¹⁰ m²/s at 207°C) compared to n-heptane (4.3 × 10⁻⁸ m²/s) makes it a valuable probe molecule for investigating shape-selective catalysis and molecular transport in microporous materials [2]. Its intermediate branching allows for measurable differences in diffusivity compared to both linear and highly branched isomers, facilitating systematic studies of zeolite pore architecture and acid site accessibility.

Low-Temperature Combustion Mechanism Development

The unique third O2 addition pathway observed in the low-temperature oxidation of 2-methylhexane (yielding C7H14O5 and C7H12O4 species) provides critical data for refining chemical kinetic models of branched alkanes [3]. This mechanistic insight is vital for developing accurate combustion models for advanced engine concepts, such as Homogeneous Charge Compression Ignition (HCCI) and Reactivity Controlled Compression Ignition (RCCI), where low-temperature chemistry governs ignition timing.

Catalytic Cracking and Hydroisomerization Process Optimization

2-Methylhexane serves as a model feed for studying catalytic cracking over USY-zeolite catalysts, where its well-defined product distribution and response to acid strength variations provide a benchmark for catalyst performance evaluation [4]. Its intermediate thermodynamic stability (relative enthalpy +0.0 kJ/mol) and well-characterized reaction network make it ideal for kinetic modeling and process optimization in refining operations [5].

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